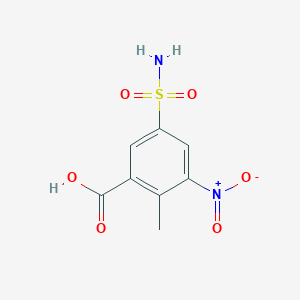

2-Methyl-3-nitro-5-sulfamoylbenzoic acid

Description

Properties

IUPAC Name |

2-methyl-3-nitro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6S/c1-4-6(8(11)12)2-5(17(9,15)16)3-7(4)10(13)14/h2-3H,1H3,(H,11,12)(H2,9,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHZUXQNTMJESS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 3-Nitro-o-xylene to 2-Methyl-3-nitrobenzoic Acid (Precursor Step)

A critical precursor, 2-methyl-3-nitrobenzoic acid, can be prepared by the oxidation of 3-nitro-o-xylene using a catalytic aerobic oxidation process:

| Step | Reagents/Conditions | Details | Yield/Result |

|---|---|---|---|

| 1 | 3-Nitro-o-xylene, organic solvent (orthodichlorobenzene or n-caproic acid), cobaltous diacetate, manganese acetate, tetrabromoethane catalyst | Oxidation at 90-100°C with oxygen flow of 1.2-3 L/min until <1% starting material remains | Crude 2-methyl-3-nitrobenzoic acid obtained |

| 2 | Alkalization, activated carbon decolorization, acidification with dilute sulfuric acid | Purification steps to isolate acid product | Purity 98.5%, yield 79.2%, mp 182-184°C |

This method is notable for its use of a mixed catalyst system and controlled oxygen atmosphere, providing a high yield of the nitrobenzoic acid intermediate with good purity.

Sulfamoylation and Amino Group Introduction

The sulfamoyl group introduction is often achieved via substitution reactions on chlorinated benzoic acid derivatives, followed by amination:

| Step | Reagents/Conditions | Details | Yield/Result |

|---|---|---|---|

| 1 | 4-Chloro-5-amino-sulfonyl-3-nitrobenzoic acid, phenol, sodium bicarbonate, aqueous medium | Phenol is added in batches at 90-95°C for 2 hours per addition, repeated 2-3 times | Improved yield and repeatability of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid |

| 2 | Cooling to 0-10°C, filtration, washing, drying | Isolation of product | Product purity and yield optimized |

This method emphasizes the batchwise addition of phenol to enhance reaction efficiency and product quality. The reaction is typically carried out in aqueous sodium bicarbonate solution, with careful temperature control to favor substitution over side reactions.

Direct Synthesis of this compound

While direct preparation methods for this exact compound are less frequently reported, the following approach can be inferred from related sulfamoylbenzoic acid syntheses:

- Starting from 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid methyl ester, reduction of the nitro group to the amino group is achieved using catalytic hydrogenation or chemical reductants such as borohydride complexes.

- Subsequent alkylation or acylation at the amino group introduces the methyl substituent at the 2-position or modifies the sulfamoyl substituent.

- Hydrolysis of ester groups under alkaline conditions yields the free acid.

An example from related literature involves reductive amination with butyraldehyde in the presence of palladium on carbon catalyst under controlled pressure and temperature, achieving high yields of sulfamoylbenzoic acid derivatives with alkyl substitutions.

Comparative Table of Preparation Methods

Research Findings and Notes

- The oxidation method for 2-methyl-3-nitrobenzoic acid precursor is well-documented with high catalytic efficiency and selectivity, offering a scalable route for industrial synthesis.

- Batchwise addition of phenol in sulfamoylation reactions significantly improves product yield and quality by minimizing side reactions and ensuring complete conversion.

- Reductive amination under mild catalytic hydrogenation conditions allows for simultaneous reduction of nitro groups and introduction of alkyl substituents, streamlining the synthesis of sulfamoylbenzoic acid derivatives.

- Reaction monitoring by TLC and LC-MS is critical in controlling the extent of alkylation and avoiding over-alkylation, which can reduce product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and substituted benzoic acid derivatives .

Scientific Research Applications

2-Methyl-3-nitro-5-sulfamoylbenzoic acid is used in various scientific research applications, including:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfamoyl group can form hydrogen bonds with proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Sulfonylurea Herbicides (Triazine-Based Analogues)

Several methyl ester derivatives of sulfamoylbenzoic acids are employed as herbicides. While structurally distinct from the target compound, they share the sulfamoyl-benzoate backbone:

Key Findings :

- The target compound lacks the triazine ring present in sulfonylurea herbicides, which is critical for their herbicidal activity via acetolactate synthase inhibition .

- The nitro group in the target compound differentiates its reactivity profile; sulfonylurea herbicides instead rely on methoxy or trifluoroethoxy groups for bioactivity .

Deuterated Analogues (2-Methoxy-5-sulfamoylbenzoic Acid-[d₃])

This deuterated variant (CAS: 123958-85-0) shares the sulfamoyl-benzoic acid core but substitutes the nitro and methyl groups with methoxy and deuterium:

| Property | 2-Methoxy-5-sulfamoylbenzoic Acid-[d₃] | Target Compound |

|---|---|---|

| Molecular Formula | C₈H₆D₃NO₅S | C₈H₈N₂O₆S |

| Substituents | Methoxy (2), sulfamoyl (5), deuterium | Methyl (2), nitro (3), sulfamoyl (5) |

| Application | Isotopic labeling for research | Organic synthesis intermediate |

| Purity | 95% | Not specified (powder form) |

Key Findings :

- The methoxy group reduces electrophilicity compared to the nitro group, making the deuterated compound more stable and suited for analytical applications .

- Deuterium incorporation aids in mass spectrometry or NMR studies, whereas the nitro group in the target compound enables reactivity in reduction or coupling reactions .

Biological Activity

2-Methyl-3-nitro-5-sulfamoylbenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₉H₈N₂O₅S

- Molecular Weight : 240.24 g/mol

The presence of a sulfamoyl group (-SO₂NH₂) and a nitro group (-NO₂) suggests potential for various biological interactions, particularly as an enzyme inhibitor.

Target Enzymes

Research indicates that this compound exhibits inhibitory activity against several enzymes, including:

- Carbonic Anhydrase (CA) : It has been shown to inhibit CA activity significantly, which is crucial for maintaining acid-base balance in biological systems. In vitro studies demonstrated that this compound could inhibit CA with an IC50 value in the micromolar range .

- Acetylcholinesterase (AChE) : The compound also exhibits inhibitory effects on AChE, which is vital for neurotransmission. It was reported that some derivatives of sulfonamide compounds showed potent inhibition against AChE, suggesting a similar activity for this compound .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against various strains, potentially making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Studies have suggested that compounds with similar structures exhibit anti-inflammatory properties. The sulfamoyl group may contribute to such effects by modulating inflammatory pathways.

Case Studies and Research Findings

- Inhibition of Carbonic Anhydrase :

- AChE Inhibition :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented in the table below:

| Compound | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Carbonic Anhydrase | ~10 | Antimicrobial, Anti-inflammatory |

| 4-(3,4-dimethoxyphenethylamino)-3-nitro-5-sulfamoylbenzoic acid | Carbonic Anhydrase | ~8 | Antimicrobial |

| Bumetanide | NKCC1 | ~58 | Diuretic |

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-3-nitro-5-sulfamoylbenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with methyl-substituted benzoic acid derivatives. Key steps include nitration at the 3-position and sulfamoylation at the 5-position. For nitration, mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) minimize side reactions like over-nitration. Sulfamoylation requires sulfamoyl chloride in anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts. Yield optimization depends on stoichiometric ratios (e.g., 1.2–1.5 equivalents of sulfamoyl chloride) and reaction time (6–12 hours) . Post-synthesis purification via recrystallization (ethanol/water) or silica gel chromatography is critical to isolate the product from intermediates like 2-methyl-3-nitrobenzoic acid .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm), nitro (adjacent aromatic protons δ ~8.1–8.5 ppm), and sulfamoyl groups (NH₂ signals δ ~5.5 ppm in DMSO-d₆). Compare with computational predictions (DFT) for validation .

- IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and nitro (asymmetric stretching at 1520 cm⁻¹) functionalities .

- Chromatography :

Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity. Retention times should align with standards, and UV detection (λ = 254 nm) aids in tracking aromatic moieties .

Q. What solvent systems are recommended for solubility challenges during experimental workflows?

- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves in DMSO, DMF, or THF. For biological assays, prepare stock solutions in DMSO (<5% v/v final concentration to avoid cytotoxicity). Solubility can be enhanced via sonication (15–30 minutes) or by using co-solvents like ethanol (1:1 v/v with aqueous buffers) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods due to potential dust formation.

- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (nitro groups pose explosion risks under extreme heat).

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictory spectral data in structural elucidation be resolved?

- Methodological Answer : Discrepancies between experimental and theoretical NMR/IR data often arise from conformational flexibility or impurities. Strategies include:

- Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]⁺ ion).

- Impurity Profiling : Employ LC-MS to detect byproducts like under-sulfamoylated intermediates or oxidized derivatives .

- Computational Refinement : Adjust DFT parameters (solvent models, basis sets) to better match experimental conditions .

Q. What reaction mechanisms govern the introduction of the sulfamoyl group in this compound?

- Methodological Answer : Sulfamoylation proceeds via electrophilic aromatic substitution (EAS). The sulfamoyl chloride acts as an electrophile, activated by Lewis acids (e.g., AlCl₃) or Brønsted acids (H₂SO₄). The methyl and nitro groups direct substitution to the 5-position due to their meta-directing effects. Kinetic studies suggest a two-step mechanism: (1) formation of a Wheland intermediate and (2) deprotonation by the base (e.g., pyridine). Isotopic labeling (D₂O quenching) can confirm proton transfer pathways .

Q. What computational approaches are effective in predicting biological activity or reactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., carbonic anhydrase, where sulfonamides are known inhibitors). Focus on binding affinity (ΔG) and hydrogen-bonding networks with active-site residues .

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction optimization. Solvent models (PCM) improve accuracy for aqueous reactions .

Q. How can impurity profiles be systematically analyzed for pharmaceutical-grade synthesis?

- Methodological Answer :

- HPLC-MS/MS : Use a gradient elution method (0.1% formic acid in water/acetonitrile) to separate impurities. Quantify using external standards (e.g., EP reference standards for sulfamoyl benzoic acid derivatives) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV 254 nm), and acidic/alkaline conditions to identify degradation products (e.g., hydrolysis of the sulfamoyl group to sulfonic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.